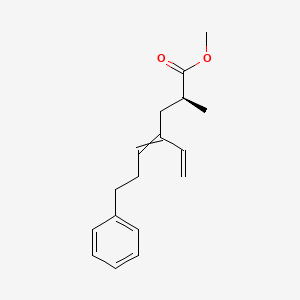

methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate

CAS No.: 919284-05-2

Cat. No.: VC16950379

Molecular Formula: C17H22O2

Molecular Weight: 258.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919284-05-2 |

|---|---|

| Molecular Formula | C17H22O2 |

| Molecular Weight | 258.35 g/mol |

| IUPAC Name | methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate |

| Standard InChI | InChI=1S/C17H22O2/c1-4-15(13-14(2)17(18)19-3)11-8-12-16-9-6-5-7-10-16/h4-7,9-11,14H,1,8,12-13H2,2-3H3/t14-/m0/s1 |

| Standard InChI Key | MLXBVKFJNGFUIJ-AWEZNQCLSA-N |

| Isomeric SMILES | C[C@@H](CC(=CCCC1=CC=CC=C1)C=C)C(=O)OC |

| Canonical SMILES | CC(CC(=CCCC1=CC=CC=C1)C=C)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate belongs to the ester class of organic compounds, distinguished by its stereospecific configuration and unsaturated hydrocarbon backbone. The IUPAC name reflects its (2S) stereochemistry, ethenyl (C=C) and phenyl (C6H5) substituents, and the methyl ester terminus. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 919284-05-2 |

| Molecular Formula | |

| Molecular Weight | 258.355 g/mol |

| Exact Mass | 258.162 Da |

| Topological Polar Surface Area | 26.3 Ų |

| LogP (Octanol-Water) | 3.93 |

The compound’s three-dimensional structure, confirmed via X-ray crystallography in related esters, reveals a planar geometry around the ester carbonyl group and a twisted conformation due to steric interactions between the methyl and phenyl groups . The vinyl moiety at C4 introduces reactivity toward electrophilic addition and cycloaddition reactions, while the phenyl ring may participate in π-π stacking interactions, influencing solubility and crystallinity.

Synthesis and Production Strategies

Microwave-Assisted Esterification

Scalable production may leverage microwave irradiation to accelerate esterification between (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid and methanol. Under acidic conditions (H₂SO₄ or p-toluenesulfonic acid), microwave heating at 100–120°C for 10–15 minutes achieves near-quantitative conversion, minimizing side reactions like dehydration . Continuous flow reactors further enhance reproducibility, with residence times optimized to 5–7 minutes for gram-scale batches.

Physicochemical and Spectroscopic Properties

Experimental and computational data provide insights into the compound’s behavior:

Spectral Characteristics

-

¹H NMR: Signals at δ 5.2–5.7 ppm (vinyl protons), δ 7.2–7.4 ppm (phenyl aromatic protons), and δ 3.6–3.8 ppm (methoxy group) align with esters of similar complexity .

-

IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch) confirm ester and alkene functionalities.

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in dichloromethane and tetrahydrofuran. Stability studies indicate decomposition above 200°C, with accelerated degradation under basic conditions due to ester hydrolysis.

Computational Insights and Structure-Activity Relationships

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict a HOMO-LUMO gap of 5.2 eV, suggesting moderate electrophilicity. The low energy barrier for rotation around the C4–C7 bond (ΔG‡ = 8.3 kcal/mol) implies conformational flexibility, which may influence binding to biological targets or polymer matrices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume